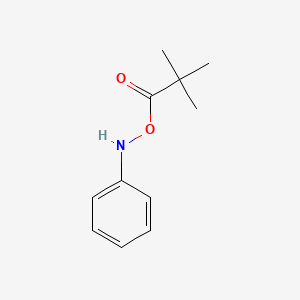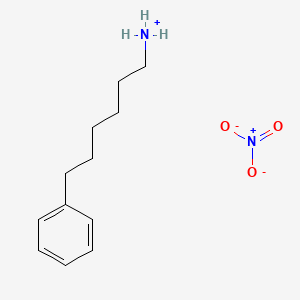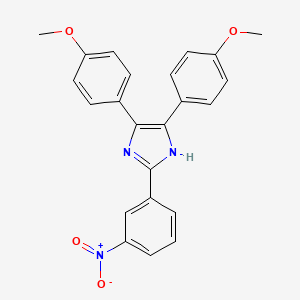
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine is a highly nitrated aromatic compound. It is known for its complex structure and significant energetic properties, making it a subject of interest in various scientific fields, particularly in the study of high-energy materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine typically involves multiple nitration steps. The process begins with the nitration of benzene to form trinitrobenzene, followed by further nitration and amination steps to introduce the trinitrophenyl groups. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound is challenging due to its highly explosive nature. The process involves careful handling of reagents and strict control of reaction conditions to ensure safety. The use of continuous flow reactors and automated systems can help mitigate risks associated with large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines, which can be further functionalized.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield various amines, while oxidation can lead to the formation of nitroso or nitro derivatives .
Aplicaciones Científicas De Investigación
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of highly nitrated aromatic compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe due to its unique structural properties.
Medicine: Its derivatives are being investigated for potential use in drug development, particularly in targeting specific cellular pathways.
Mecanismo De Acción
The mechanism by which 2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s high energy content also makes it a potent explosive, with its decomposition releasing a significant amount of energy .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitroaniline: Known for its explosive properties and used in small warheads.
1,3,5-Trinitrobenzene: Used in the production of other high-energy materials.
2,4,6-Trinitro-N-methyl-aniline: Studied for its potential use in various industrial applications.
Uniqueness
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine is unique due to its highly nitrated structure, which imparts significant energetic properties. Its complex synthesis and the challenges associated with its handling make it a compound of interest for specialized applications in scientific research and industry .
Propiedades
| 114829-55-9 | |
Fórmula molecular |
C24H9N15O24 |
Peso molecular |
891.4 g/mol |
Nombre IUPAC |
2,4,6-trinitro-1-N,3-N,5-N-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C24H9N15O24/c40-28(41)7-1-10(31(46)47)16(11(2-7)32(48)49)25-19-22(37(58)59)20(26-17-12(33(50)51)3-8(29(42)43)4-13(17)34(52)53)24(39(62)63)21(23(19)38(60)61)27-18-14(35(54)55)5-9(30(44)45)6-15(18)36(56)57/h1-6,25-27H |
Clave InChI |
RIJSNFZFJIJTBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C(=C(C(=C2[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
